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Compound of Interest

Compound Name: 2,5-Dihydroxybenzaldehyde

Cat. No.: B135720

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-
Dihydroxybenzaldehyde (CAS No: 1194-98-5), a vital intermediate in pharmaceutical and
chemical synthesis. Designed for researchers, scientists, and drug development professionals,
this document consolidates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopic data into a single, accessible resource. Detailed experimental
protocols for acquiring this data are provided, alongside interpretations to facilitate structural
elucidation and characterization.

Introduction

2,5-Dihydroxybenzaldehyde, also known as Gentisaldehyde, is an aromatic organic
compound with the formula C7HeOs. Its structure, featuring a benzene ring substituted with two
hydroxyl (-OH) groups and an aldehyde (-CHO) group, makes it a valuable precursor in the
synthesis of various pharmaceutical agents, dyes, and polymers. Accurate and thorough
characterization of this compound is paramount for quality control, reaction monitoring, and
regulatory compliance. Spectroscopic techniques are the cornerstone of this characterization,
providing unambiguous data on the molecular structure and electronic properties. This guide
presents a detailed analysis of its *H NMR, 13C NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Dihydroxybenzaldehyde in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de). Ensure the sample is fully
dissolved.

e Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz instrument.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a
relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A greater number of scans will be necessary compared to *H NMR due to the
lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal standard (e.g., DMSO-de at 2.50 ppm for *H and 39.52 ppm for 13C).

I1H NMR Data

The *H NMR spectrum provides information on the number, connectivity, and chemical
environment of protons in the molecule.

Table 1: *H NMR Spectroscopic Data for 2,5-Dihydroxybenzaldehyde[1] Solvent: DMSO-ds,
Instrument Frequency: 400 MHz
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
10.18 Singlet 1H Phenolic OH
10.02 Singlet 1H Aldehyde CHO
9.17 Singlet 1H Phenolic OH
7.01-6.95 Multiplet 2H Aromatic CH
6.84 Doublet (d) 1H Aromatic CH

Interpretation: The spectrum clearly shows the aldehydic proton as a singlet at 10.02 ppm. The
two phenolic hydroxyl protons appear as distinct singlets at 10.18 and 9.17 ppm, indicating
slow exchange with the solvent. The aromatic region displays signals for the three protons on
the benzene ring.

13C NMR Data

The 13C NMR spectrum identifies all unique carbon atoms in the molecule. As experimental
data is not readily available in the public domain, the following table presents predicted
chemical shifts.

Table 2: Predicted 3C NMR Spectroscopic Data for 2,5-Dihydroxybenzaldehyde Prediction
based on computational models.

Chemical Shift (8) ppm Assighment
1915 C=0 (Aldehyde)
154.0 C-OH

151.0 C-OH

125.0 Aromatic C
121.5 Aromatic CH
119.0 Aromatic CH
116.0 Aromatic CH
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Interpretation: The aldehydic carbonyl carbon is predicted to be the most downfield signal,
around 191.5 ppm. The two carbons attached to the hydroxyl groups are expected in the 150-
155 ppm range. The remaining four signals correspond to the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions within a molecule, providing a
characteristic "fingerprint” and identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy (ATR Method)

o Sample Preparation: Place a small amount of solid 2,5-Dihydroxybenzaldehyde powder
directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is
crucial to subtract the absorbance of the ambient atmosphere (e.g., CO2 and Hz20).

o Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with
the crystal. Collect the sample spectrum over a typical range of 4000-400 cm~1.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

IR Data

The following data is an interpretation of the major absorption bands observed in the gas-
phase IR spectrum of 2,5-Dihydroxybenzaldehyde available from the NIST Chemistry
WebBook.[2][3]

Table 3: Key IR Absorption Bands for 2,5-Dihydroxybenzaldehyde
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (phenolic,

~3400 Broad, Strong

hydrogen-bonded)
~3050 Medium C-H stretch (aromatic)
~2850, ~2750 Medium C-H stretch (aldehyde)

C=0 stretch (aldehyde,
~1650 Strong )

conjugated)
~1590, ~1480 Medium-Strong C=C stretch (aromatic ring)
~1200 Strong C-O stretch (phenol)

C-H bend (aromatic, out-of-
~850-800 Strong

plane)

Interpretation: The broad band around 3400 cm~1 is characteristic of the hydroxyl groups. The
strong absorption at ~1650 cm~! confirms the presence of the conjugated aldehyde carbonyl
group. The pair of medium peaks at ~2850 and ~2750 cm~* (Fermi doublet) is a classic
indicator of an aldehyde C-H stretch. The absorptions in the 1600-1450 cm~* region are typical
for aromatic C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

¢ Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such
as methanol or ethanol.

o Sample Preparation: Prepare a dilute stock solution of 2,5-Dihydroxybenzaldehyde of a
known concentration. From this, prepare a series of dilutions to find an optimal concentration
that gives an absorbance reading between 0.1 and 1.0.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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o Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it
in the reference and sample holders and run a baseline correction over the desired
wavelength range (e.g., 200-600 nm).

o Sample Measurement: Replace the blank in the sample holder with a cuvette containing the
sample solution. Scan the spectrum to identify the wavelength(s) of maximum absorbance

(Amax).

UV-Vis Data

While specific experimental data for 2,5-Dihydroxybenzaldehyde is not widely published, the
expected absorption maxima can be predicted based on its structure.

Table 4: Expected UV-Vis Absorption Maxima for 2,5-Dihydroxybenzaldehyde in Methanol

Expected Amax (nm) Electronic Transition Chromophore

~260-280 m—-T Benzene ring

Conjugated system (Benzene
+ C=0)

~330-350 mT->T1/n->T*

Interpretation: The structure contains two main chromophores: the benzene ring and the
carbonyl group, which are in conjugation. This extended conjugation is expected to result in two
primary absorption bands. The first, typically more intense band, arises froma m - 1m*
transition of the substituted aromatic system. A second, lower intensity band at a longer
wavelength is expected due to both 1t — 11* and the weaker n - 1T* transitions involving the
non-bonding electrons of the carbonyl oxygen and the conjugated system. The exact positions
of these maxima are sensitive to the solvent used.[4][5]

Spectroscopic Analysis Workflow

The logical flow for the characterization of a compound like 2,5-Dihydroxybenzaldehyde using
multiple spectroscopic techniques is illustrated below.
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Caption: General workflow for molecular structure characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b135720#spectroscopic-data-of-2-5-
dihydroxybenzaldehyde-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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